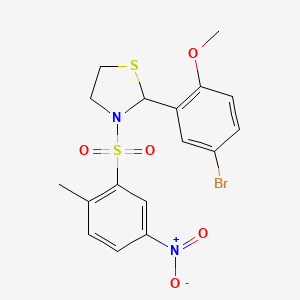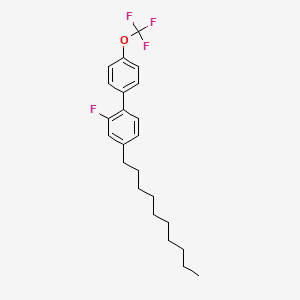![molecular formula C11H11BrO2 B14247511 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- CAS No. 352014-76-7](/img/structure/B14247511.png)
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- is an organic compound with a unique structure that includes a butenone backbone and a bromophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- typically involves the reaction of 4-bromobenzaldehyde with a suitable butenone precursor under specific conditions. One common method is the aldol condensation reaction, where 4-bromobenzaldehyde reacts with 3-buten-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure high-quality output.
化学反応の分析
Types of Reactions
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The bromine atom in the phenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It serves as a precursor for the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins or DNA, potentially affecting cellular functions and pathways.
類似化合物との比較
Similar Compounds
4-Phenyl-3-buten-2-one: This compound has a similar butenone backbone but lacks the bromophenyl group.
4-(4-Bromophenyl)but-3-en-2-one: Similar structure but differs in the position of the hydroxymethyl group.
Uniqueness
3-Buten-2-one, 3-[(4-bromophenyl)hydroxymethyl]- is unique due to the presence of both the bromophenyl and hydroxymethyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
特性
CAS番号 |
352014-76-7 |
|---|---|
分子式 |
C11H11BrO2 |
分子量 |
255.11 g/mol |
IUPAC名 |
3-[(4-bromophenyl)-hydroxymethyl]but-3-en-2-one |
InChI |
InChI=1S/C11H11BrO2/c1-7(8(2)13)11(14)9-3-5-10(12)6-4-9/h3-6,11,14H,1H2,2H3 |
InChIキー |
KXTAJGXDNMFADL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(=C)C(C1=CC=C(C=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-(2-Iodoethyl)-2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indole](/img/structure/B14247429.png)
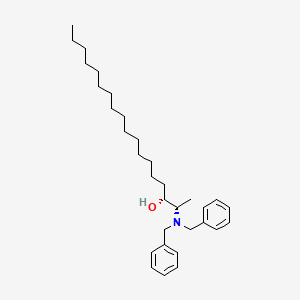
![5-Phenylpyrido[3,2-d]oxazin-8-one](/img/structure/B14247446.png)
![2-[(2-Hydroxyethyl)amino]-N-methylbenzamide](/img/structure/B14247448.png)
![N'-{(1s,2r)-1-(3,5-Difluorobenzyl)-2-Hydroxy-3-[(3-Iodobenzyl)amino]propyl}-5-Methyl-N,N-Dipropylisophthalamide](/img/structure/B14247454.png)
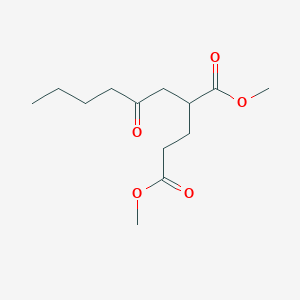
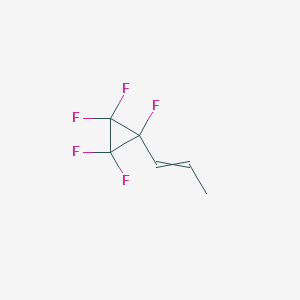
![[2,5-Bis(2,2-diphenylethenyl)-1,4-phenylene]dimethanol](/img/structure/B14247472.png)
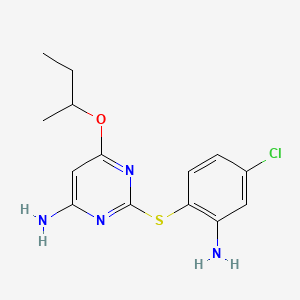
![4-Isothiazolecarbonitrile, 3-(methylthio)-5-[4-(2-phenylethoxy)phenyl]-](/img/structure/B14247485.png)
![2-[(4-chlorophenyl)sulfonylamino]-N-[(2,4-dichlorophenyl)methylideneamino]benzamide](/img/structure/B14247488.png)

